Einecs 285-408-9

Description

Properties

CAS No. |

85098-58-4 |

|---|---|

Molecular Formula |

C13H32NO6P |

Molecular Weight |

329.37 g/mol |

IUPAC Name |

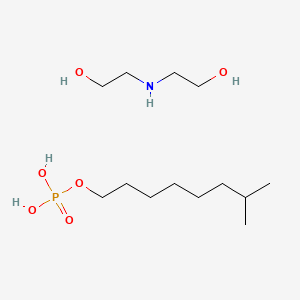

2-(2-hydroxyethylamino)ethanol;7-methyloctyl dihydrogen phosphate |

InChI |

InChI=1S/C9H21O4P.C4H11NO2/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;6-3-1-5-2-4-7/h9H,3-8H2,1-2H3,(H2,10,11,12);5-7H,1-4H2 |

InChI Key |

QCQYQAOSUCQCMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOP(=O)(O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol

Established Synthetic Methodologies for Phosphoric Acid Esters and Amine Complexes

The synthesis of organophosphate esters and their subsequent complexation with amines involves well-established chemical principles. Organophosphates, which are esters of phosphoric acid, can be synthesized through several primary routes. wikipedia.org

One of the most common industrial methods involves the reaction of an alcohol with a phosphorylating agent. wikipedia.org The choice of agent and reaction conditions can be tailored to control the degree of esterification, yielding mono-, di-, or triesters. google.com

Phosphorus Pentoxide (P₂O₅) Method : This method involves the reaction of an alcohol with phosphorus pentoxide. google.comepo.org It is a widely used industrial process for producing mixtures of mono- and dialkyl phosphates. The reaction is typically carried out by gradually adding P₂O₅ to the alcohol at a controlled temperature, followed by a heating period to ensure complete esterification. epo.org A subsequent hydrolysis step is often required to break down any polymeric phosphate (B84403) species. epo.org The molar ratio of alcohol to P₂O₅ is a critical parameter that influences the ratio of mono- to diesters in the final product. google.comepo.org

Phosphorus Oxychloride (POCl₃) Method : Another prevalent method uses phosphorus oxychloride as the phosphorylating agent. This reagent is highly reactive towards alcohols. The reaction typically proceeds by adding POCl₃ to the alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemrxiv.org This method allows for a stepwise synthesis to produce specific phosphate esters.

Direct Esterification with Phosphoric Acid : While direct esterification of alcohols with phosphoric acid is possible, it is generally less efficient and requires high temperatures. wikipedia.orgmdpi.com These conditions can lead to dehydration of the phosphoric acid, forming pyrophosphates and other polymeric species, which can complicate the reaction mixture. wikipedia.org

Once the phosphoric acid ester is formed, creating an amine complex is typically a straightforward acid-base reaction. The acidic phosphate group of the mono- or diester reacts with a basic amine, such as diethanolamine (B148213), to form a salt complex. ontosight.aimdpi.com This reaction is generally exothermic and proceeds readily upon mixing the components, sometimes in a solvent to ensure homogeneity. google.com

| Methodology | Phosphorylating Agent | Typical Substrates | Key Reaction Conditions | Primary Products | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Phosphorus Pentoxide Method | Phosphorus Pentoxide (P₂O₅) | Primary alcohols, fatty alcohols | Controlled temperature during addition (40-50°C), followed by heating (90-110°C) epo.org | Mixture of mono- and diesters google.com | Cost-effective for industrial scale, good for producing surfactants. | Can produce complex mixtures, requires hydrolysis step. epo.org |

| Phosphorus Oxychloride Method | Phosphorus Oxychloride (POCl₃) | Alcohols, phenols | Often requires a base (e.g., triethylamine) to scavenge HCl chemrxiv.org | Can be controlled to yield mono-, di-, or triesters. | High reactivity, versatile for targeted synthesis. chemrxiv.org | POCl₃ is highly toxic and corrosive. mdpi.com |

| Direct Esterification | Orthophosphoric Acid (H₃PO₄) | Alcohols | High temperatures required wikipedia.org | Primarily monoesters wikipedia.org | Uses a less hazardous phosphorylating agent. mdpi.com | Low reactivity, risk of side reactions like acid dehydration. wikipedia.orgmdpi.com |

Precursor Chemistry and Reaction Pathways Leading to Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol]

The formation of this specific compound involves three primary precursors: a phosphorylating agent, isononyl alcohol, and 2,2'-iminobis[ethanol] (diethanolamine).

Isononyl Alcohol (C₉H₂₀O) : This is the alcohol component that forms the ester linkage. "Isononyl" indicates a branched nine-carbon alkyl chain. Commercial isononyl alcohol is typically a complex mixture of isomers, primarily produced by the hydroformylation of octene isomers. The specific branching pattern of the alcohol can influence the physical properties of the final product.

2,2'-Iminobis[ethanol] (Diethanolamine, DEA, C₄H₁₁NO₂) : This is a secondary amine and a diol, possessing both a basic nitrogen center and two hydroxyl groups. In the formation of the target compound, it acts as a base, reacting with the acidic phosphate ester to form an ammonium (B1175870) salt complex. ontosight.ai

Phosphorylating Agent : As discussed, this is typically phosphorus pentoxide or phosphorus oxychloride for industrial synthesis.

The reaction pathway to synthesize Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] can be conceptualized as a two-step process:

Esterification : Isononyl alcohol is reacted with a phosphorylating agent like P₂O₅. This reaction, known as phosphating, results in the formation of a mixture of mono- and di-isononyl phosphoric acid esters. aalberts-st.comyoutube.com The acidic protons are located on the phosphate head group.

Reaction Scheme (simplified, showing monoester formation with P₂O₅): P₂O₅ + 3 C₉H₁₉OH → (C₉H₁₉O)PO(OH)₂ + (C₉H₁≉O)₂PO(OH) + ...

Amine Complexation : The resulting acidic phosphoric acid isononyl ester is then neutralized with diethanolamine. The basic nitrogen atom of the diethanolamine accepts a proton from the acidic phosphate group, forming a stable ionic bond and resulting in the final amine salt complex. ontosight.aimdpi.com

Reaction Scheme (simplified, showing monoester reaction): (C₉H₁₉O)PO(OH)₂ + HN(CH₂CH₂OH)₂ → [(C₉H₁₉O)PO(OH)O]⁻[H₂N(CH₂CH₂OH)₂]⁺

The final product is a salt-like compound where the isononyl phosphate acts as the anion and the protonated diethanolamine acts as the cation. ontosight.ai

Structural Modification and Analog Synthesis Approaches

Structural modification of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] can be achieved by altering either the phosphate ester portion or the amine component. These modifications can be used to fine-tune the physicochemical properties of the compound for specific applications.

Modification of the Phosphate Ester:

Varying the Alkyl Chain : The isononyl group can be replaced with other alkyl groups to modify the compound's hydrophobicity. Using shorter-chain alcohols (e.g., 2-ethylhexanol) or longer-chain alcohols (e.g., tridecyl alcohol) would yield analogs with different solubilities and surface activities. nih.gov Linear alkyl chains could be used instead of branched ones to alter properties like biodegradability and packing density in films.

Introducing Aromatic Groups : Replacing the alkyl alcohol with an alkylphenol or other aromatic alcohol would introduce rigidity and different electronic properties to the molecule.

Degree of Esterification : Controlling the reaction conditions during phosphation can alter the ratio of mono- to di-esters, which significantly impacts the properties of the final amine complex. google.com A higher proportion of diester would reduce the number of acidic protons available for complexation.

Modification of the Amine Complex:

Alternative Amines : Diethanolamine can be substituted with a wide variety of other amines to create a library of analogs.

Primary Amines : Using primary amines like monoethanolamine would change the stoichiometry of the complex.

Tertiary Amines : Tertiary amines like triethanolamine (B1662121) can also be used, which can influence the catalytic or interactive properties of the resulting complex. mdpi.com

Synthesis of Advanced Analogs:

More complex analogs can be synthesized, such as those incorporating functionalities found in phospho-amino acids. acs.orgdiva-portal.orgnih.gov These approaches involve protecting group chemistry to selectively phosphorylate molecules containing other reactive functional groups, like carboxylic acids or other amines. chemrxiv.orgnih.gov For example, a synthetic strategy could involve:

Protection of reactive groups on a multifunctional amine or alcohol.

Phosphorylation of a hydroxyl group using a method like the POCl₃ approach. chemrxiv.org

Deprotection to yield the final, more complex analog. acs.orgdiva-portal.orgnih.gov

These advanced synthetic routes allow for the creation of molecules with highly specific structures and functionalities, moving beyond simple ester-amine complexes.

| Component | Standard Precursor | Alternative Precursors for Analogs | Resulting Change in Property |

|---|---|---|---|

| Alcohol | Isononyl alcohol (branched C9) | 2-Ethylhexanol, Octanol, Dodecanol, Tridecyl alcohol, Nonylphenol | Alters hydrophobicity, surface tension, solubility. |

| Amine | Diethanolamine (DEA) | Monoethanolamine (MEA), Triethanolamine (TEA), Morpholine, Octylamine | Modifies basicity, hydrophilicity, and stoichiometry of the complex. |

| Phosphorylating Agent | Phosphorus Pentoxide (P₂O₅) | Phosphorus Oxychloride (POCl₃), Polyphosphoric Acid | Affects the ratio of mono-/di-esters and reaction purity. |

Fundamental Chemical Reactivity and Transformation Mechanisms of Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol

Chemical Stability and Degradation in Abiotic Systems

The stability of an industrial chemical like Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] in the environment is a critical factor in assessing its potential impact. Abiotic degradation processes, which are non-biological, play a significant role in the transformation of this compound. These processes include hydrolysis, oxidation, reduction, and photochemical degradation.

Hydrolysis Kinetics and Mechanistic Pathways

Hydrolysis is a primary degradation pathway for organophosphate esters. The ester linkage in the isononyl ester of phosphoric acid is susceptible to cleavage by water. The rate of this reaction is influenced by factors such as pH and temperature.

The presence of the 2,2'-iminobis[ethanol] (diethanolamine) component as a salt is expected to influence the hydrolysis kinetics. The amine can act as a general base, potentially catalyzing the hydrolysis of the ester bond.

Hypothetical Hydrolysis Data:

Due to the absence of specific experimental data, the following table is a hypothetical representation of how hydrolysis rates might vary with pH.

| pH | Half-life (t½) | Rate Constant (k) |

| 4 | Estimated to be long | Low |

| 7 | Moderate | Medium |

| 9 | Estimated to be short | High |

This table is for illustrative purposes only and is not based on experimental data for Einecs 285-408-9.

Oxidative and Reductive Transformation Processes

The phosphorus center in the phosphate (B84403) ester is in its highest oxidation state (+5) and is therefore not susceptible to further oxidation under typical environmental conditions. The isononyl and diethanolamine (B148213) moieties, however, contain carbon-hydrogen and nitrogen-hydrogen bonds that could be susceptible to oxidation by strong oxidizing agents like hydroxyl radicals, which can be present in the atmosphere or aquatic environments.

Reductive transformations are generally less common for this type of compound in the environment unless under specific anaerobic conditions.

Interaction Mechanisms with Inorganic and Organic Substrates

The interaction of this compound with environmental substrates is a key aspect of its environmental fate and transport.

The phosphate group can interact with inorganic surfaces, such as metal oxides and clay minerals found in soil and sediment. This interaction is likely to involve the formation of surface complexes, which can affect the mobility of the compound. The long isononyl chain would impart some hydrophobic character, influencing its partitioning between water and organic matter.

The diethanolamine component, being a polar and functionalized molecule, can also engage in hydrogen bonding and other polar interactions with various organic and inorganic substrates.

Environmental Fate and Transport Dynamics of Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol

Environmental Partitioning Processes

The distribution of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] in the environment is determined by its partitioning between solid, gaseous, and aqueous phases.

The tendency of an organic chemical to attach to soil or sediment particles is a critical factor in its environmental mobility and bioavailability. This process, known as sorption, is largely influenced by the compound's affinity for organic carbon in these matrices, a parameter quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) chemsafetypro.com. For organophosphate esters, hydrophobicity, often indicated by the octanol-water partition coefficient (log Kow), is a primary driver of sorption wikipedia.org.

Given the structure of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol], which includes a non-polar isononyl group, a significant degree of sorption to soil and sediment organic matter is anticipated. The log Kow values for OPEs can range widely, with hydrophobic variants showing values between 1.44 and 9.49 wikipedia.org. Compounds with higher log Kow and Koc values are less mobile and more likely to accumulate in soil and sediment chemsafetypro.com. While a specific Koc for this compound is not available, it is expected to be a key parameter in its environmental distribution. The variability of soil and sediment properties, such as organic matter content and pH, can also influence the extent of sorption nih.gov.

Table 1: Estimated Physicochemical Properties and Sorption Potential

| Property | Estimated Value/Characteristic | Implication for Sorption |

| Octanol-Water Partition Coefficient (log Kow) | Positive, likely in the range of other hydrophobic OPEs | Higher values indicate greater potential for sorption to organic matter. |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Expected to be significant | Indicates a tendency to bind to soil and sediment, reducing mobility in water. |

Note: Specific values are not available and are estimated based on the properties of similar organophosphate esters.

Volatilization from soil and water surfaces into the atmosphere is another potential transport pathway. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. Organophosphate esters are generally considered semi-volatile organic compounds atamanchemicals.com. As they are often physically incorporated into materials rather than chemically bonded, they can be released into the atmosphere through volatilization wikipedia.orgatamanchemicals.com.

The presence of the diethanolamine (B148213) salt in the structure of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] would likely lower its volatility compared to the parent isononyl phosphate (B84403) ester. However, some atmospheric transport is still possible. Once in the atmosphere, the compound can be subject to long-range transport and deposition.

The water solubility of this compound is influenced by its dual hydrophobic and hydrophilic nature. While the long isononyl alkyl chain reduces water solubility, the diethanolamine salt component enhances it tdl.orgunpchemicals.com. Amine phosphate salts are generally considered to be water-soluble unpchemicals.com. For a comparable substance, Amines, C12-14-alkyl, C6-10-alkyl phosphates, a water solubility of 353 mg/L has been reported chemicalbook.com. This suggests that Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] likely has a moderate to significant solubility in water.

This solubility allows for its distribution in aquatic systems. However, its tendency to sorb to organic matter in sediment can act as a sink, removing it from the water column over time.

Environmental Transformation Pathways

Once released into the environment, Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] can undergo transformation through both biological and non-biological processes.

Biodegradation is a primary pathway for the breakdown of many organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. Organophosphate esters can be utilized by some microbes as a source of phosphorus mdpi.com. The degradation of these compounds often involves the enzymatic hydrolysis of the ester bonds acs.orggatech.edu.

In addition to microbial action, this compound can be degraded by non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis: This is the chemical breakdown of a compound due to reaction with water. The ester linkages in organophosphates are susceptible to hydrolysis, which can be influenced by pH and temperature up.pt. This process can lead to the cleavage of the isononyl group from the phosphate core cabidigitallibrary.org. The rate of hydrolysis can vary significantly among different OPEs, with some having half-lives of days and others being much more persistent cabidigitallibrary.org.

Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Photolysis can be a significant degradation pathway for compounds present in surface waters or on soil surfaces up.pt. For some related compounds, such as di-isononyl phthalate, photolysis has been shown to be a major degradation route nih.gov. Indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the target compound, can also play a role nih.gov.

Table 2: Summary of Environmental Degradation Pathways

| Degradation Pathway | Description | Influencing Factors |

| Microbial Degradation | Breakdown by microorganisms. | Presence of adapted microbial populations, nutrient availability, temperature, pH. |

| Hydrolysis | Chemical breakdown by water. | pH, temperature. |

| Photolysis | Breakdown by sunlight. | Light intensity, presence of photosensitizing agents. |

Advanced Analytical Methodologies for Characterizing Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Einecs 285-408-9, serving to separate the isomeric components of the isononyl phosphate (B84403) moiety and to distinguish the phosphate anion from the diethanolamine (B148213) cation. The choice between gas and liquid chromatography is primarily driven by the compound's low volatility and ionic character.

Gas Chromatography (GC) Coupled with Diverse Detectors

Direct analysis of the intact salt by Gas Chromatography (GC) is not feasible due to its non-volatile nature. However, GC can be a powerful tool following a chemical derivatization step that converts the non-volatile components into species amenable to vaporization. This process typically involves cleaving the salt and derivatizing the individual acidic and basic components.

The primary target for derivatization is the acidic phosphate group, which can be esterified (e.g., methylation) or silylated to increase volatility. The diethanolamine component, with its active amine and hydroxyl hydrogens, is also readily derivatized, most commonly via silylation.

Research Findings: GC analysis, particularly when coupled with a specific detector, excels at confirming the identity of the constituent parts. Using a Nitrogen-Phosphorus Detector (NPD) provides exceptional sensitivity and selectivity for both the phosphorus-containing analyte and the nitrogen-containing diethanolamine derivative. GC coupled with Mass Spectrometry (GC-MS) allows for the identification of the isononyl isomer distribution by examining the fragmentation patterns of the derivatized phosphate esters. The resulting chromatogram often presents as a broad, unresolved "hump" of peaks, characteristic of a complex isomeric mixture.

| Technique | Derivatization Agent | Typical Column | Detector | Key Findings & Applications |

|---|---|---|---|---|

| GC-NPD | BSTFA or TMSCl (Silylation) | Non-polar (e.g., DB-5ms) | Nitrogen-Phosphorus Detector (NPD) | Highly sensitive and selective detection of both P-containing (isononyl phosphate) and N-containing (diethanolamine) derivatives. Ideal for quantification. |

| GC-MS | BSTFA or Diazomethane | Non-polar (e.g., DB-5ms) | Mass Spectrometer (MS) | Provides structural confirmation of the derivatized components through mass fragmentation patterns. Elucidates the complex isomeric profile of the isononyl group. |

| GC-FID | BSTFA (Silylation) | Non-polar (e.g., DB-5ms) | Flame Ionization Detector (FID) | General purpose detection based on carbon content. Useful for assessing the overall purity and profile of the alkyl (isononyl) chains. |

Liquid Chromatography (LC) with Advanced Detection Modalities

Liquid Chromatography (LC) is the preferred technique for analyzing the intact salt complex, as it does not require derivatization. Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode employed. In this setup, the hydrophobic isononyl chains interact with the non-polar stationary phase (e.g., C18), while a polar mobile phase (e.g., water/acetonitrile or methanol (B129727) with a buffer or modifier) is used for elution.

The primary challenge in LC analysis is detection, as the compound lacks a significant chromophore for standard UV-Vis detection at wavelengths above 220 nm. Therefore, advanced detectors are necessary.

Research Findings: The use of "universal" detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly effective. These detectors respond to any non-volatile analyte, making them ideal for the salt complex. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS). Using an electrospray ionization (ESI) source, the ionic components can be directly observed, allowing for simultaneous confirmation of the isononyl phosphate anion and the diethanolamine cation in a single run.

| LC Mode | Typical Column | Mobile Phase Example | Detector | Analyte Information Obtained |

|---|---|---|---|---|

| Reversed-Phase (RP-LC) | C18 or C8 | Acetonitrile/Water with formic acid | Mass Spectrometer (MS) | Separation of isomers and simultaneous identification of the phosphate anion and diethanolamine cation. Gold standard for characterization. |

| Reversed-Phase (RP-LC) | C18 | Methanol/Water gradient | Charged Aerosol Detector (CAD) | Quantitative analysis of the total non-volatile substance. Provides a uniform response factor for the isomeric mixture. |

| Reversed-Phase (RP-LC) | C18 | Acetonitrile/Water gradient | Evaporative Light Scattering Detector (ELSD) | Semi-quantitative analysis. Good for observing the overall isomeric profile of the salt complex. |

Spectroscopic Identification and Structural Elucidation

While chromatography separates the components, spectroscopy provides the definitive evidence of molecular structure. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy is used to confirm the identity of both the anionic and cationic parts of the compound.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry, especially when coupled with LC (LC-MS), is the cornerstone of structural elucidation for this compound. Electrospray Ionization (ESI) is the ideal ionization source because it can gently transfer the pre-existing ions from the solution phase into the gas phase for analysis.

Research Findings: Analysis is conducted in both positive and negative ion modes.

Positive Ion Mode [ESI+] : The spectrum is dominated by the protonated diethanolamine cation, [C₄H₁₁NO₂ + H]⁺, which gives a characteristic signal at a mass-to-charge ratio (m/z) of approximately 106.1.

Negative Ion Mode [ESI-] : This mode reveals the deprotonated isononyl phosphate anion, [C₉H₂₁O₄P - H]⁻, at an m/z of approximately 223.1. Due to the isomeric nature of the isononyl group, this signal is not a single sharp peak but a cluster of closely related peaks.

Tandem MS (MS/MS) : By isolating the parent ion at m/z 223.1 and subjecting it to fragmentation, the structure is confirmed. Characteristic product ions include the loss of the isononyl group (C₉H₁₈) and the appearance of phosphate-related fragments like [PO₃]⁻ at m/z 79 and [H₂PO₄]⁻ at m/z 97.

| Ionization Mode | Observed Parent Ion (m/z) | Proposed Identity | Key Fragment Ions (MS/MS) | Structural Inference |

|---|---|---|---|---|

| ESI Positive (+) | ~106.1 | Protonated Diethanolamine [DEA + H]⁺ | m/z 88 (Loss of H₂O), m/z 60 | Confirms the presence of the diethanolamine cation. |

| ESI Negative (-) | ~223.1 (Isomeric Cluster) | Deprotonated Isononyl Phosphate [INP - H]⁻ | m/z 97 [H₂PO₄]⁻, m/z 79 [PO₃]⁻ | Confirms the presence of the phosphate monoester and its alkyl chain length. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides an unambiguous map of the compound's atomic framework. For a complex mixture like this compound, ¹H, ¹³C, and ³¹P NMR are all informative.

Research Findings:

³¹P NMR : This is the most direct technique for analyzing the phosphate portion. The spectrum shows a signal (or a narrow cluster of signals for the isomers) in the chemical shift region typical for alkyl phosphate monoesters (approx. 0 to +5 ppm), confirming the chemical nature of the phosphorus atom.

¹H NMR : The proton spectrum is complex but highly informative. It displays characteristic signals for the diethanolamine moiety (typically triplets between 3.0-4.0 ppm for the -CH₂- groups) and a large, complex multiplet region between 0.8-1.6 ppm corresponding to the overlapping signals of the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the various isononyl isomers.

¹³C NMR : This spectrum provides a cleaner view of the carbon skeleton. Distinct resonances for the two types of carbon atoms in diethanolamine are observed (around 50-60 ppm), while a series of signals in the alkyl region (10-40 ppm) confirms the presence of the branched nine-carbon chain.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| ³¹P | 0 to +5 | Phosphate monoester (P-O-R) |

| ¹H | 3.0 - 4.0 | Diethanolamine -CH₂- groups |

| ¹H | 0.8 - 1.6 | Isononyl group (CH₃, CH₂, CH) - complex multiplet |

| ¹³C | 50 - 60 | Diethanolamine -CH₂- carbons |

| ¹³C | 10 - 40 | Isononyl group carbons |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are rapid and effective methods for identifying the functional groups present in the bulk material, confirming that the key structural motifs of both components are present.

Research Findings: The IR spectrum of this compound is a superposition of the spectra of its components. Key absorption bands include:

A very broad and strong band centered around 3200-3400 cm⁻¹ due to O-H (from P-OH and C-OH) and N-H stretching vibrations, indicative of extensive hydrogen bonding.

Sharp, strong C-H stretching bands between 2850-2960 cm⁻¹ from the numerous C-H bonds in the isononyl alkyl chains.

A strong P=O stretching vibration, typically observed around 1200-1250 cm⁻¹.

A series of strong, broad bands in the 950-1100 cm⁻¹ region, corresponding to P-O-C and C-O stretching vibrations.

Raman spectroscopy provides complementary information, often showing strong signals for the C-C and C-H vibrations of the alkyl backbone.

| Wavenumber Range (cm⁻¹) | Vibration Mode | Associated Functional Group |

|---|---|---|

| 3200 - 3500 (Broad) | O-H and N-H Stretch | Hydroxyl (P-OH, C-OH) and Amine (N-H) |

| 2850 - 2960 (Strong) | C-H Stretch | Alkyl C-H from isononyl group |

| ~1220 (Strong) | P=O Stretch | Phosphate group |

| 950 - 1100 (Strong, Broad) | P-O-C and C-O Stretch | Phosphate ester and alcohol |

Sample Preparation and Extraction Protocols for Complex Matrices

The effective analysis of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] from complex matrices such as environmental water, soil, sediment, and industrial products necessitates meticulous sample preparation and extraction. The primary goal of these protocols is to isolate the target analyte from interfering substances, which could otherwise compromise the accuracy of subsequent quantitative analysis. The choice of extraction method is highly dependent on the sample matrix.

Several extraction techniques have been optimized for organophosphate esters. For aqueous samples, Solid Phase Extraction (SPE) is a widely recommended method. mdpi.com SPE offers high recovery rates, typically ranging from 67% to 105%, and relative standard deviations (RSDs) below 20%. mdpi.com For solid samples like soil and sediment, Microwave-Assisted Extraction (MAE) is advocated due to its efficiency, reduced solvent consumption, and rapid extraction times, with reported recoveries between 78% and 105%. mdpi.com

Other established methods include ultrasound-assisted extraction and accelerated Soxhlet extraction, which are particularly useful for biological tissues. frontiersin.org For matrices such as indoor dust or air samples, solvent extraction combined with ultrasonication has proven effective. nih.gov Following extraction, a clean-up step, often involving passage through a silica (B1680970) gel packed column, is typically employed to remove remaining matrix interferents before instrumental analysis. mdpi.com

Table 1: Comparison of Extraction Protocols for Organophosphate Esters in Various Matrices

| Extraction Method | Matrix Type | Typical Solvents | Reported Recovery | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Water | Acetone/Dichloromethane, Hexane/Dichloromethane | 67-105% | High recovery, suitable for aqueous matrices. | mdpi.comsci-hub.se |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Dichloromethane:Acetonitrile (DCM:ACN) | 78-105% | Fast, reduced solvent use. | mdpi.com |

| Ultrasound-Assisted Extraction | Biological Tissues, Dust, Air | Dichloromethane:Acetonitrile (DCM:ACN) | 73-113% | Efficient for various sample types. | frontiersin.orgnih.gov |

Quantitative Analysis and Method Validation in Environmental and Industrial Samples

Following extraction and clean-up, quantitative analysis is performed to determine the concentration of the target compound. The most common instrumental techniques for the analysis of organophosphate esters are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often with mass spectrometric detection (LC-MS). mdpi.comnih.gov Reverse-phase (RP) HPLC is a suitable method for analyzing Phosphoric acid, isononyl ester. sielc.com

Method validation is a mandatory process to ensure that the developed analytical procedure is fit for its intended purpose, providing reliable, reproducible, and accurate results. thermofisher.comresearchgate.net The validation process encompasses several key performance characteristics, as outlined by international guidelines such as those from the International Conference on Harmonisation (ICH). demarcheiso17025.comjournalbji.com

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scielo.br

Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a specified range. A correlation coefficient (R²) greater than 0.99 is typically required. journalbji.com The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear. demarcheiso17025.com

Accuracy: This parameter measures the closeness of the test results to the true value. It is often determined through recovery studies by spiking the matrix with a known concentration of the analyte. scielo.br Acceptance criteria for recovery can range from 70% to 130%, particularly for complex analyses. journalbji.com

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. scielo.br

Intermediate Precision: Evaluates variations within the laboratory, such as different days, analysts, or equipment. demarcheiso17025.com The precision is usually expressed as the Relative Standard Deviation (RSD), which should ideally be below 15-20%. frontiersin.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scielo.br The LOQ is often defined as the concentration that yields a signal-to-noise ratio of 10:1. demarcheiso17025.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). thermofisher.comscielo.br It provides an indication of the method's reliability during normal usage. thermofisher.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria for Chromatographic Analysis

| Validation Parameter | Measurement | Typical Acceptance Criteria | Source(s) |

|---|---|---|---|

| Linearity | Correlation Coefficient (R²) | > 0.99 | frontiersin.orgjournalbji.com |

| Accuracy | Recovery (%) | 70 - 130% | journalbji.com |

| Precision | Relative Standard Deviation (RSD) | < 15-20% | frontiersin.orgdemarcheiso17025.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 10:1 | demarcheiso17025.com |

The successful validation of these parameters ensures that the analytical method for Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] is reliable for routine use in monitoring environmental and industrial samples.

Theoretical and Computational Chemistry Studies of Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol

Molecular Structure, Conformation, and Isomerism Analysis

A fundamental step in understanding the chemical's behavior is to determine its three-dimensional structure and the various shapes (conformations) it can adopt. For a complex salt like this, isomerism is also a key consideration.

The "isononyl" group itself is a source of isomerism, as it can exist as various structural isomers (e.g., 3,5,5-trimethylhexyl). Each isomer would present a different steric profile, influencing how the molecule packs in a condensed phase and interacts with other molecules. Furthermore, the phosphoric acid can be a mono- or diester, and the salt formation with diethanolamine (B148213) can occur in different stoichiometric ratios.

Computational methods, particularly molecular mechanics and quantum mechanics, are ideal for exploring these structural possibilities.

Conformational Analysis: By systematically rotating the rotatable bonds within the isononyl ester and the diethanolamine moieties, a potential energy surface can be mapped out. This allows for the identification of low-energy, stable conformations.

Isomerism Energy Profile: Quantum mechanical calculations can determine the relative energies of different structural isomers of the isononyl group and the potential for mono- vs. di-ester formation. This helps to predict which isomers are most likely to be present in a bulk sample.

Illustrative Data Table: Calculated Relative Energies of Potential Isomers

| Isomer/Conformer | Method | Relative Energy (kcal/mol) |

| Isononyl Isomer 1 (e.g., linear) | DFT/B3LYP | 0.00 (Reference) |

| Isononyl Isomer 2 (e.g., branched) | DFT/B3LYP | +1.5 |

| Isononyl Isomer 3 (e.g., highly branched) | DFT/B3LYP | +2.8 |

| Mono-ester Conformer (gauche) | DFT/B3LYP | +0.5 |

| Mono-ester Conformer (anti) | DFT/B3LYP | 0.00 (Reference) |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for Einecs 285-408-9.

Electronic Structure and Bonding Characteristics through Quantum Mechanical Calculations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and bonding within the molecule. qeios.com

Charge Distribution and Electrostatic Potential: These calculations would reveal the partial charges on each atom. It is expected that the phosphate (B84403) and diethanolamine groups would be highly polarized. The nitrogen atom in diethanolamine, upon protonation by the acidic phosphate, would carry a positive charge, while the phosphate oxygen atoms would be negatively charged. The isononyl chain would be largely non-polar. An electrostatic potential map would visually represent these charge distributions, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. qeios.com

Illustrative Data Table: Calculated Electronic Properties

| Property | Calculation Method | Value |

| HOMO Energy | DFT/B3LYP | -6.2 eV |

| LUMO Energy | DFT/B3LYP | +1.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 7.7 eV |

| Dipole Moment | DFT/B3LYP | 8.5 D |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Intermolecular Interactions and Aggregation Behavior Simulations

The dual hydrophobic-hydrophilic nature of this compound suggests it may form aggregates, such as micelles, in certain solvents. Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of many molecules together over time. nih.govbiointerfaceresearch.com

Hydrogen Bonding: The diethanolamine and phosphate groups are capable of forming strong hydrogen bonds. MD simulations could quantify the number and lifetime of these hydrogen bonds, which are critical to the cohesion of the material and its interaction with other substances.

Hydrophobic Interactions: The non-polar isononyl chains will tend to associate with each other in a polar medium (like water), driving the formation of aggregates. MD simulations can model this self-assembly process.

Radial Distribution Functions (RDFs): RDFs can be calculated from MD trajectories to show the probability of finding one atom or group of atoms at a certain distance from another. researchgate.net This would provide a detailed picture of the local structure in the liquid state, for example, the average distance between the phosphate and amine groups.

Illustrative Data Table: Simulated Intermolecular Interaction Parameters

| Interaction Type | Method | Average Distance (Å) | Average Lifetime (ps) |

| N-H···O=P Hydrogen Bond | MD (AMBER force field) | 1.8 | 5.2 |

| O-H···O=P Hydrogen Bond | MD (AMBER force field) | 1.9 | 3.8 |

| Isononyl-Isononyl Contact | MD (AMBER force field) | 4.5 (closest approach) | N/A |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Reaction Mechanism Modeling and Energy Landscape Analysis

Theoretical modeling can be used to investigate potential chemical reactions involving this compound, such as hydrolysis or thermal decomposition.

Hydrolysis: The ester linkage in the molecule is susceptible to hydrolysis, especially under acidic or basic conditions. Quantum mechanical calculations can model the reaction pathway for the cleavage of the P-O-C bond. This involves identifying the transition state structure and calculating the activation energy barrier for the reaction. A systematic theoretical study of the hydrolysis of phosphate esters can elucidate the energetics of various reaction mechanisms. acs.org

Proton Transfer: The compound is a salt formed by a proton transfer from the phosphoric acid to the diethanolamine. The dynamics of this proton transfer can be studied, including the potential for the proton to shuttle between the amine and the phosphate group under different conditions.

Energy Landscape: By mapping the energies of reactants, intermediates, transition states, and products, a comprehensive energy landscape for a given reaction can be constructed. This provides a quantitative understanding of the reaction kinetics and thermodynamics. chemmethod.com

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Method | Activation Energy (kcal/mol) |

| Nucleophilic attack on Phosphorus | DFT/M06-2X | 25.4 |

| Leaving group departure | DFT/M06-2X | 15.2 |

| Proton transfer to leaving group | DFT/M06-2X | 5.1 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Academic Perspectives on Advanced Applications and Functional Mechanisms of Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol in Chemical Systems

Interfacial Phenomena and Surface Activity Mechanisms

The fundamental action of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] stems from its ability to alter the properties of interfaces. As a surfactant, its primary mechanism is the reduction of surface tension between two liquids or between a liquid and a solid. ontosight.ai When introduced into a system of immiscible fluids, such as oil and water, the amphiphilic molecules migrate to the interface. The hydrophobic isononyl tails penetrate the oil phase, while the hydrophilic phosphate-diethanolamine heads remain in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, thereby lowering the interfacial tension.

This reduction in interfacial tension is a key factor in many of its applications. By lowering the energy required to create new interfacial area, it facilitates the formation of emulsions and the wetting of solid surfaces by liquids. The specific conformation of the molecule at the interface, including the packing density and orientation of the isononyl and diethanolamine (B148213) groups, dictates its efficiency as a surface-active agent.

Role in Emulsification and Dispersion Chemistry

The dual hydrophobic-hydrophilic character of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] makes it an effective emulsifying and dispersing agent. ontosight.ai In emulsification, it facilitates the formation of a stable mixture of otherwise immiscible liquids, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions. The mechanism involves the formation of a protective film around the dispersed droplets, which prevents them from coalescing.

The isononyl ester portion of the molecule anchors in the oil droplets, while the polar head groups project into the continuous water phase (in an O/W emulsion), creating a steric and/or electrostatic barrier. This barrier reduces the frequency and efficiency of droplet collisions, leading to a stable emulsion. The stability and type of emulsion formed can be influenced by factors such as the concentration of the emulsifier, the oil-to-water ratio, and the pH of the system, which can affect the charge on the phosphate (B84403) and amine groups.

In the context of dispersions, such as in paints and coatings, this compound aids in the uniform distribution and stabilization of solid particles (pigments, for example) within a liquid medium. ontosight.ai It adsorbs onto the surface of the solid particles, with the isononyl group providing a steric shield that prevents the particles from aggregating or settling out of the suspension.

Mechanistic Insights into Its Function as a Chemical Component in Formulations

In Coatings and Paints: It acts as a pigment dispersant, ensuring uniform color and preventing settling. ontosight.ai Its surfactant properties also improve the wetting of the substrate by the paint, leading to better adhesion and a more uniform film.

In Personal Care Products: It functions as an emulsifier and stabilizer in creams and lotions, creating a homogenous and aesthetically pleasing texture. ontosight.ai The choice of this particular ester can also influence the sensory properties of the final product.

In Lubricants: As an additive, it can enhance lubricity and provide anti-wear properties. ontosight.ai The polar head group can adsorb onto metal surfaces, forming a protective film that reduces friction and wear between moving parts. This is a common characteristic of phosphate esters. The diethanolamine complex may also contribute to corrosion inhibition by forming a protective layer on metal surfaces. ontosight.ai

The effectiveness of this compound in these roles is dictated by its chemical structure. The branched isononyl group can provide a more significant steric barrier compared to a linear alkyl chain of similar carbon number, potentially leading to more stable emulsions and dispersions.

Advanced Chemical Engineering Principles Related to Its Utilization

The industrial utilization of Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] involves several key chemical engineering principles. The synthesis of the compound itself is a multi-step process involving esterification and acid-base reactions that require careful control of reaction conditions such as temperature, pressure, and stoichiometry to achieve the desired product yield and purity.

In its application, principles of mass transfer and fluid dynamics are critical. For instance, in the formation of an emulsion, the efficiency of mixing and the shear rate applied will determine the initial droplet size distribution, which in turn affects the long-term stability of the emulsion. The design of mixing equipment and the optimization of process parameters are therefore crucial for achieving the desired product characteristics.

From a process design perspective, the recovery and recycling of this surfactant in certain applications may be considered to improve economic efficiency and reduce environmental impact. This would involve separation processes such as membrane filtration or solvent extraction, the design of which would depend on the physicochemical properties of the compound and the process stream. Furthermore, understanding the phase behavior of systems containing this surfactant is essential for designing and controlling processes such as liquid-liquid extraction or detergency.

Regulatory Science and Chemical Management Frameworks for Existing Substances: an Academic Analysis Applied to Phosphoric Acid, Isononyl Ester, Compd. with 2,2 Iminobis Ethanol

Scientific Basis and Evolution of Chemical Inventory Systems (e.g., EINECS, REACH)

Chemical inventory systems are foundational to the management of chemicals, providing a structured framework for the identification and regulation of substances in commerce. fitreach.eu These systems have evolved significantly, moving from simple lists to comprehensive regulatory frameworks.

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.com Substances listed in EINECS, such as the subject compound, were considered "existing substances" or "phase-in substances" and were subject to different requirements than "new" substances. safeopedia.com EINECS provided a seven-digit EC number for each substance, which became a standard identifier on labels and safety data sheets. safeopedia.com The primary purpose of inventories like EINECS was to create a baseline list of chemicals in commerce. atiel.eu However, this system had limitations, as it "grandfathered" in substances without requiring a comprehensive risk assessment before they were placed on the inventory. atiel.eu

The limitations of older inventory systems led to the development of more robust regulatory frameworks. In the European Union, this evolution culminated in the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force on June 1, 2007. wikipedia.org REACH overhauled the former legislative frameworks, replacing approximately forty directives with a single, comprehensive regulation. libretexts.org It applies to all chemical substances, shifting the burden of proof to companies to identify and manage the risks associated with the substances they manufacture and market in the EU. europa.eu

Under REACH, companies are required to register their substances with the European Chemicals Agency (ECHA) by providing data on their properties and uses. europa.eu This represents a significant shift from the inventory-based approach of EINECS to a registration-based system. atiel.eu The principle of "no data, no market" is central to REACH, meaning that substances that are not registered cannot be manufactured or imported into the EU. atiel.eu This framework aims to improve the protection of human health and the environment while enhancing the competitiveness of the EU chemicals industry. libretexts.org

The transition from EINECS to REACH illustrates the evolution of chemical management, moving from a static inventory to a dynamic system that requires ongoing data generation and risk assessment for all substances, including those that have been on the market for decades.

Methodological Approaches for Data Generation and Assessment in Regulatory Contexts

Regulatory frameworks like REACH mandate the generation of extensive data to assess the risks of chemical substances. libretexts.org A key element of these legal frameworks is the requirement for sufficient, valid data on a chemical's identity, production volumes, use patterns, environmental fate, and (eco)toxicological properties. libretexts.org

For a substance like Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol], the data requirements under REACH are determined by the tonnage band in which it is manufactured or imported. europa.eu The necessary information is used for hazard classification, labeling, and risk assessment. nih.gov

The generation of this data involves a variety of methodological approaches:

Standardized Testing: For many endpoints, such as physicochemical properties, human health effects, and environmental toxicity, data is generated through standardized tests. europa.eu For health and environmental properties, these tests must often be conducted according to Good Laboratory Practice (GLP) standards to ensure data quality and integrity. europa.eu

New Approach Methodologies (NAMs): There is a strong regulatory and scientific push to move away from traditional animal testing. europa.eu NAMs are defined as any non-animal method, including in vitro (test-tube), in chemico (chemical reaction), and in silico (computer-based) approaches, that can be used for safety assessments. nih.gov These methods include:

Quantitative Structure-Activity Relationships (QSARs): Computational models that predict the properties of a chemical based on its molecular structure. wur.nl These are often used for screening and prioritization. wur.nl

In Vitro Methods: Assays using cells or tissues grown in a laboratory setting to assess potential toxicity. nih.gov These methods are increasingly used for specific endpoints like skin irritation or sensitization. nih.gov

Read-Across and Grouping: This approach involves grouping similar substances based on their chemical structure and predicting the properties of one substance based on available data from other substances in the group. europa.eutoxminds.com

The data generated from these various sources are then used in a comprehensive risk assessment. This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. libretexts.org The European Chemicals Agency (ECHA) uses this information to evaluate substances and may identify certain chemicals as Substances of Very High Concern (SVHCs), which could be subject to authorization or restriction. europa.eueuropa.eu This integrated approach to testing and assessment (IATA) allows for a more efficient and ethically responsible evaluation of the thousands of existing chemicals on the market. toxminds.com

Academic Discourse on the Management of Existing Commercial Substances

The management of existing commercial substances is a subject of extensive academic and policy discourse. The central challenge lies in addressing the vast number of chemicals that were already in commerce before modern, data-intensive regulatory frameworks were established. atiel.eu

A significant area of academic discussion revolves around the most effective strategies for prioritizing and assessing these substances. With limited resources, regulators must decide which chemicals require the most immediate attention. icca-chem.org This has led to research into developing systematic screening and prioritization methods, often utilizing NAMs and computational toxicology to flag substances with potential properties of concern, such as persistence, bioaccumulation, and toxicity (PBT). wur.nleuropa.eu

Another key theme is the promotion of international cooperation and harmonization. icca-chem.org Different jurisdictions have developed their own regulatory frameworks, such as the Toxic Substances Control Act (TSCA) in the United States and the Chemicals Management Plan (CMP) in Canada. 3eco.comepa.govcanada.ca While these systems share common goals with REACH, differences in data requirements and assessment approaches can create complexities for global industries. 3eco.com Academic and policy forums often explore ways to promote data sharing, mutual acceptance of data, and the harmonization of risk assessment methodologies to reduce redundant testing and create a more efficient global system for chemical management. icca-chem.org

Furthermore, there is an ongoing academic debate concerning the intersection of commercial interests and scientific research. Policies like the Bayh-Dole Act in the U.S. were designed to encourage the commercialization of academic research, reflecting a belief that such interactions can stimulate innovation. nber.org However, this has also raised concerns within the academic community about potential impacts on the direction of research and the open sharing of scientific findings. nber.org The discourse also includes the importance of public participation and engagement in the chemical management process to ensure that the concerns of all stakeholders, including potentially vulnerable populations, are considered. canada.ca

The management of existing substances like Phosphoric acid, isononyl ester, compd. with 2,2'-iminobis[ethanol] is therefore not merely a technical exercise but is embedded in a complex landscape of evolving scientific methodologies, regulatory frameworks, and academic debates about the most effective and equitable ways to protect human health and the environment.

Q & A

Q. How can researchers mitigate biases when interpreting spectroscopic or chromatographic data for this compound?

- Methodological Answer : Implement blinding during data acquisition and analysis. Use automated peak integration (e.g., HPLC software) to reduce human error. Independent validation by a second researcher and adherence to standardized calibration protocols minimize confirmation bias. Transparent reporting of all data—including failed experiments—enhances credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.